CGRP Receptor Binding Affinity: Zavegepant vs. Ubrogepant and Rimegepant
Zavegepant exhibits sub-nanomolar affinity for the human CGRP receptor (Ki = 0.023 nM), which is approximately 4.3-fold higher than ubrogepant (Ki = 0.1 nM) and 3.9-fold higher than rimegepant (Ki = 0.09 nM) based on radioligand displacement assays [1][2]. This difference in intrinsic receptor affinity may inform compound selection in in vitro pharmacology studies where maximal target engagement is prioritized.
| Evidence Dimension | CGRP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.023 nM |
| Comparator Or Baseline | Ubrogepant (Ki = 0.1 nM); Rimegepant (Ki = 0.09 nM) |
| Quantified Difference | 4.3-fold higher affinity vs ubrogepant; 3.9-fold higher vs rimegepant |
| Conditions | Radioligand displacement assay using recombinant human CGRP receptor |
Why This Matters
Higher binding affinity may enable lower effective concentrations in in vitro functional assays, reducing off-target interactions at higher compound concentrations.
- [1] Mercer SE, Chaturvedula PV, Conway CM, et al. Discovery of zavegepant (BHV-3500): A highly potent, selective, and structurally unique CGRP receptor antagonist. Bioorg Med Chem Lett. 2021;31:127624. View Source
- [2] Luo G, Chen L, Conway CM, et al. Discovery of ubrogepant (MK-1602): A potent and selective CGRP receptor antagonist for the acute treatment of migraine. Bioorg Med Chem Lett. 2012;22(10):3481-3486. View Source
